molecular formula C21H17N3O5S3 B2493460 3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione CAS No. 868152-84-5

3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione

Cat. No.: B2493460
CAS No.: 868152-84-5
M. Wt: 487.56
InChI Key: XATNORJPZLREBY-GVEAZFNLSA-N
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Description

3-(2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H17N3O5S3 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • The synthesis of thiazolidine-2,4-dione derivatives, including structures similar to the specified compound, has been explored using microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).

Antileukemic Activity

  • Thiazolidine-2,4-dione derivatives have been investigated for antileukemic activity. Novel pyrrolidinedione-thiazolidinone hybrids showed selective antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020).

Antimicrobial and Antifungal Properties

  • Certain thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal activities. Some compounds demonstrated effectiveness against Gram-positive bacteria and remarkable antifungal activity (Aneja et al., 2011).

Chemical Synthesis and Reactivity

  • The reactivity of thiazolidine-2,4-dione derivatives in chemical synthesis is explored through various methods, such as 1,3-dipolar cycloaddition reactions, offering insights into the regio- and stereo-selective synthesis of these compounds (Feng, Li, & Geng, 2015).

Antibacterial Activity

  • New derivatives of thiazolidine-2,4-dione have shown promising antibacterial activity, particularly against Gram-positive bacterial strains. The presence of certain substituents can enhance this activity (Trotsko et al., 2018).

Synthesis of Derivatives for Potential Therapeutic Use

  • Efforts in synthesizing 5-arylidene derivatives of thiazolidine-2,4-dione are driven by their potential as interventional agents for various disease states (Tshiluka et al., 2021).

Trypanocidal and Anticancer Activity

  • Certain derivatives of thiazolidine-2,4-dione have been evaluated for trypanocidal and anticancer activity, showing significant effectiveness against specific cancer cell lines and parasites (Holota et al., 2019).

Properties

IUPAC Name

3-[2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S3/c25-16-11-14(18(27)22(16)9-10-23-17(26)12-31-20(23)29)24-19(28)15(32-21(24)30)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2/b7-4+,15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATNORJPZLREBY-GVEAZFNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CCN2C(=O)CSC2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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